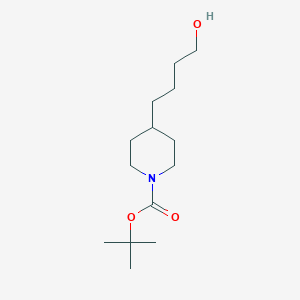
5-Methyl-2-phenyl-1H-benzoimidazole
Übersicht
Beschreibung
5-Methyl-2-phenyl-1H-benzoimidazole is a compound with the molecular formula C14H12N2 . It has a molecular weight of 208.26 g/mol . The IUPAC name for this compound is 6-methyl-2-phenyl-1H-benzimidazole . The InChI code and InChI key for this compound are InChI=1S/C14H12N2/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) and TUTVDOPAKOUNQV-UHFFFAOYSA-N respectively .
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as this compound, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole core with a methyl group at the 5-position and a phenyl group at the 2-position . The canonical SMILES representation of this compound is CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 208.26 g/mol, a XLogP3 of 3.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, a rotatable bond count of 1, an exact mass of 208.100048391 g/mol, a monoisotopic mass of 208.100048391 g/mol, a topological polar surface area of 28.7 Ų, a heavy atom count of 16, and a complexity of 235 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
5-Methyl-2-phenyl-1H-benzoimidazole derivatives exhibit significant antimicrobial activities. For instance, certain benzimidazole derivatives have been synthesized and tested for their antibacterial and antifungal properties against human pathogens, demonstrating effective activity against a range of microorganisms. These compounds' antimicrobial potency is influenced by their structural features, such as electron-withdrawing or electron-donating groups (Krishnanjaneyulu et al., 2014). Similarly, other studies have constructed new compounds containing benzimidazole moieties integrated with different amino acids and sulfamoyl analogues, which showed notable effectiveness against various bacteria and fungi (El-Meguid, 2014).
Antihypertensive Properties
This compound derivatives have been explored for their antihypertensive activity. Research into certain derivatives revealed potent effects in lowering blood pressure, underlining the potential of these compounds in developing antihypertensive medications (Sharma, Kohli, & Sharma, 2010).
Heparanase Inhibition
Some benzimidazole derivatives, including those with this compound structure, have been identified as inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. These inhibitors displayed promising activity, suggesting their potential in cancer therapy (Xu et al., 2006).
Histone Deacetylase Inhibition
Certain benzimidazole derivatives, including those based on this compound, have shown efficacy as inhibitors of histone deacetylases, an important target in cancer therapy. These compounds demonstrate significant biological activity, with potential therapeutic applications in oncology (Bressi et al., 2010).
Corrosion Inhibition
This compound derivatives have been studied for their role in inhibiting corrosion, particularly in mild steel. These compounds have shown to effectively reduce corrosion in acidic environments, which is valuable in industrial applications (Yadav et al., 2013).
Wirkmechanismus
Target of Action
5-Methyl-2-phenyl-1H-benzoimidazole is a derivative of benzimidazole, a heterocyclic compound that has been extensively studied for its diverse pharmacological activities . Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties, ranging from common antibacterial effects to the treatment of the world’s most virulent diseases . The primary targets of these compounds are often dependent on the specific derivative and its functional groups.
Mode of Action
The mode of action of this compound, like other benzimidazole derivatives, is likely dependent on its interaction with its targets. For instance, some benzimidazole derivatives have been found to exhibit stronger inhibitive effects on the cathodic reaction than on the anodic one . The presence of certain functional groups can also influence the compound’s bioactivity .
Biochemical Pathways
Benzimidazole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum pharmacological properties .
Pharmacokinetics
It has been noted that benzimidazole derivatives generally have excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments .
Eigenschaften
IUPAC Name |
6-methyl-2-phenyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTVDOPAKOUNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353954 | |
| Record name | 5-Methyl-2-phenyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2963-65-7 | |
| Record name | 5-Methyl-2-phenylbenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2963-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-phenyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)





![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)





